Cas no 933196-12-4 (1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.5dec-3-en-2-one)

1-(3-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is a spirocyclic diazepine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its unique structural framework, featuring a spiro[4.5]decane core fused with a diazepine ring, offers versatility for further functionalization and drug development. The presence of substituted aromatic rings at the 1- and 3-positions enhances its binding affinity to biological targets, making it a candidate for studying enzyme inhibition or receptor modulation. The compound's stability and synthetic accessibility further support its utility in exploratory research. Its physicochemical properties, including moderate lipophilicity, may facilitate bioavailability studies in preclinical settings.
1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.5dec-3-en-2-one structure
933196-12-4 structure
商品名:1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.5dec-3-en-2-one
CAS番号:933196-12-4
MF:C23H24N2O2
メガワット:360.448865890503
CID:5363104

1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.5dec-3-en-2-one 化学的及び物理的性質

名前と識別子

    • 1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
    • 1-(3-methylbenzoyl)-3-(p-tolyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
    • 4-(3-methylbenzoyl)-2-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-1-en-3-one
    • 1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.5dec-3-en-2-one
    • インチ: 1S/C23H24N2O2/c1-16-9-11-18(12-10-16)20-22(27)25(23(24-20)13-4-3-5-14-23)21(26)19-8-6-7-17(2)15-19/h6-12,15H,3-5,13-14H2,1-2H3
    • InChIKey: WYYWTNRXXNWLAO-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(C2C=CC(C)=CC=2)=NC2(CCCCC2)N1C(C1C=CC=C(C)C=1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 27
  • 回転可能化学結合数: 2
  • 複雑さ: 612
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 49.7

1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.5dec-3-en-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3411-4866-20mg
1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
933196-12-4
20mg
$99.0 2023-09-10
Life Chemicals
F3411-4866-10μmol
1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
933196-12-4
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-4866-10mg
1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
933196-12-4
10mg
$79.0 2023-09-10
Life Chemicals
F3411-4866-3mg
1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
933196-12-4
3mg
$63.0 2023-09-10
Life Chemicals
F3411-4866-20μmol
1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
933196-12-4
20μmol
$79.0 2023-09-10
Life Chemicals
F3411-4866-5μmol
1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
933196-12-4
5μmol
$63.0 2023-09-10
Life Chemicals
F3411-4866-2μmol
1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
933196-12-4
2μmol
$57.0 2023-09-10
Life Chemicals
F3411-4866-5mg
1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
933196-12-4
5mg
$69.0 2023-09-10
Life Chemicals
F3411-4866-2mg
1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
933196-12-4
2mg
$59.0 2023-09-10
Life Chemicals
F3411-4866-1mg
1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
933196-12-4
1mg
$54.0 2023-09-10

1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.5dec-3-en-2-one 関連文献

1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.5dec-3-en-2-oneに関する追加情報

1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.5dec-3-en-2-one: A Comprehensive Overview

1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.5dec-3-en-2-one (CAS No. 933196-12-4) is a complex organic compound with a unique spirocyclic structure. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its potential applications in drug design and advanced materials development. The molecule's structure is characterized by a spiro ring system, which consists of a fused bicyclic framework with two distinct aromatic substituents: a 3-methylbenzoyl group and a 4-methylphenyl group. These substituents contribute to the compound's chemical reactivity, stability, and biological activity.

The synthesis of 1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.5dec-3-en-2-one involves a multi-step process that typically includes nucleophilic substitution, cyclization, and oxidation reactions. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses of spirocyclic compounds like this one. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly enhance the yield and purity of similar compounds.

One of the most intriguing aspects of this compound is its potential as a building block for drug development. The spirocyclic framework is known to exhibit favorable pharmacokinetic properties, including good bioavailability and metabolic stability. Recent studies have explored its role as a scaffold for designing kinase inhibitors and other enzyme-targeting molecules. For example, researchers have demonstrated that derivatives of this compound can modulate the activity of protein kinases involved in cancer progression.

In addition to its pharmaceutical applications, 1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.5dec-3-en-2-one has shown promise in materials science. Its rigid spirocyclic structure makes it an attractive candidate for use in organic electronics and optoelectronic devices. Recent research has highlighted its potential as a component in light-emitting diodes (LEDs) and organic photovoltaic (OPV) materials due to its ability to facilitate charge transport and emission properties.

The chemical stability of this compound is another key feature that contributes to its versatility. Studies have shown that it exhibits excellent thermal stability under mild conditions, making it suitable for various industrial applications. Furthermore, its resistance to photochemical degradation under UV light exposure has been reported in recent publications, underscoring its potential for use in outdoor applications such as coatings and adhesives.

From an environmental standpoint, the synthesis and application of 1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.5dec-3-en-2-one have been evaluated for their sustainability metrics. Green chemistry principles have been increasingly integrated into its production processes to minimize waste generation and reduce energy consumption. For instance, solvent-free reaction conditions and biodegradable catalysts have been employed in some syntheses to enhance eco-friendliness.

In conclusion, 1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.5dec-3-en-2-one (CAS No. 933196-12-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structural features, coupled with recent advancements in synthetic methodologies and application studies, position it as a valuable tool for future innovations in drug discovery and materials engineering.

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